molecular formula C16H24N2O3S B2925612 1-Cyclopropyl-2-(4-tosylpiperazin-1-yl)ethanol CAS No. 1396748-89-2

1-Cyclopropyl-2-(4-tosylpiperazin-1-yl)ethanol

Cat. No.: B2925612
CAS No.: 1396748-89-2
M. Wt: 324.44
InChI Key: KILQNEPKFRMLRT-UHFFFAOYSA-N
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Description

1-Cyclopropyl-2-(4-tosylpiperazin-1-yl)ethanol is a synthetic organic compound featuring a cyclopropyl group, a hydroxyl-containing ethanol backbone, and a 4-tosylpiperazine moiety. The tosyl (p-toluenesulfonyl) group enhances the compound’s stability and modulates its reactivity, making it valuable in medicinal chemistry and as an intermediate in drug synthesis.

Properties

IUPAC Name

1-cyclopropyl-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O3S/c1-13-2-6-15(7-3-13)22(20,21)18-10-8-17(9-11-18)12-16(19)14-4-5-14/h2-3,6-7,14,16,19H,4-5,8-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KILQNEPKFRMLRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC(C3CC3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclopropyl-2-(4-tosylpiperazin-1-yl)ethanol typically involves the following steps:

    Cyclopropylation: Introduction of the cyclopropyl group to the ethanol moiety.

    Tosylation: Tosylation of piperazine to form 4-tosylpiperazine.

    Coupling Reaction: Coupling of the cyclopropyl-ethanol derivative with 4-tosylpiperazine under suitable conditions.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-Cyclopropyl-2-(4-tosylpiperazin-1-yl)ethanol can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions:

    Oxidation: Use of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Use of reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Use of nucleophiles or electrophiles under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

1-Cyclopropyl-2-(4-tosylpiperazin-1-yl)ethanol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Cyclopropyl-2-(4-tosylpiperazin-1-yl)ethanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogs with Modified Piperazine Substituents

Key variations in the piperazine ring substituents influence electronic, steric, and solubility properties.

Compound Name Substituent on Piperazine Molecular Formula Yield (%) Physical State Key Data/Applications References
1-Cyclopropyl-2-(4-methylpiperazin-1-yl)ethan-1-ol Methyl C₉H₁₈N₂O 63 Yellow oil Intermediate in Prasugrel synthesis
1-Cyclopropyl-2-(piperazin-1-yl)ethan-1-one dihydrochloride None (free piperazine) C₉H₁₈Cl₂N₂O N/A Solid Basic scaffold for medicinal chemistry
Target Compound Tosyl (p-toluenesulfonyl) C₁₆H₂₂N₂O₃S N/A N/A Enhanced stability via sulfonyl group N/A

Key Observations :

  • The methylpiperazine analog (C₉H₁₈N₂O) is synthesized in 63% yield as a yellow oil, highlighting its utility as a liquid intermediate .
  • The free piperazine derivative (C₉H₁₈Cl₂N₂O) is a solid, suggesting improved crystallinity due to the hydrochloride salt .

Analogs with Sulfonyl/Thioether Groups

Modifications to the sulfonyl or thioether substituents alter reactivity and biological interactions.

Compound Name Functional Group Molecular Formula Yield (%) Physical State Key Data References
1-Cyclopropyl-2-(phenylsulfonyl)ethan-1-one Phenylsulfonyl C₁₁H₁₂O₃S 88 White solid mp 57–58°C; precursor to ethanol derivatives
1-Cyclopropyl-2-(phenylthio)ethan-1-ol Phenylthio C₁₁H₁₄OS 90 Colorless oil High-yield reduction product

Key Observations :

  • The phenylsulfonyl derivative (C₁₁H₁₂O₃S) is a crystalline solid with a defined melting point, ideal for purification .
  • The phenylthio analog (C₁₁H₁₄OS) is an oil, reflecting reduced polarity compared to sulfonyl-containing compounds .
  • The target compound’s tosyl group may offer superior leaving-group ability in nucleophilic substitutions compared to phenylsulfonyl or thioether groups.

Fluorophenyl- and Hydroxy-Substituted Analogs

Fluorine and hydroxyl groups impact polarity, bioavailability, and metabolic stability.

Compound Name Substituent Molecular Formula Boiling Point (°C) Key Data References
1-Cyclopropyl-2-(2-fluorophenyl)ethanone 2-fluorophenyl C₁₁H₁₁FO 253.6 Prasugrel intermediate; liquid at RT
1-Cyclopropyl-2-(2-fluorophenyl)-2-hydroxy-ethanone 2-fluorophenyl + hydroxyl C₁₁H₁₁FO₂ N/A Prasugrel α-hydroxy impurity; solid

Key Observations :

  • The 2-fluorophenyl ketone (C₁₁H₁₁FO) is a liquid with a high boiling point, suitable for reactions under elevated temperatures .
  • The target compound’s ethanol backbone may improve aqueous solubility compared to ketone analogs, critical for drug formulation.

Pharmacologically Active Analogs

Piperazine and cyclopropyl motifs are common in bioactive molecules.

Compound Name Structure Key Application References
Prasugrel intermediate (1-Cyclopropyl-2-(2-fluorophenyl)-2-(thienopyridinyl)ethanone) Cyclopropyl + fluorophenyl + thienopyridine Antiplatelet drug synthesis
Piperazine derivatives (e.g., 1-Cyclopropyl-2-(4-methylpiperazin-1-yl)ethan-1-ol) Cyclopropyl + methylpiperazine Anticancer and antimicrobial agents

Key Observations :

  • Prasugrel intermediates leverage cyclopropyl and fluorophenyl groups for metabolic stability and target affinity .

Biological Activity

1-Cyclopropyl-2-(4-tosylpiperazin-1-yl)ethanol is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C13H18N2O2S\text{C}_{13}\text{H}_{18}\text{N}_{2}\text{O}_{2}\text{S}

Key Features:

  • Cyclopropyl Group: Contributes to its unique pharmacokinetic properties.
  • Piperazine Derivative: Implicated in various biological activities, particularly in central nervous system (CNS) modulation.
  • Tosyl Group: Enhances solubility and stability.

Pharmacological Profile

This compound exhibits a range of biological activities:

  • Antidepressant Effects: Studies indicate that the compound may influence serotonin and norepinephrine levels, suggesting potential use as an antidepressant.
  • Anxiolytic Properties: Its interaction with GABA receptors has been linked to anxiolytic effects, making it a candidate for anxiety disorder treatments.
  • Antinociceptive Activity: Preliminary research shows promise in pain management through modulation of pain pathways.

The biological activity of this compound is primarily attributed to its ability to interact with various neurotransmitter systems:

  • Serotonin Receptors: Agonistic effects on 5-HT receptors have been observed, which are crucial for mood regulation.
  • Dopamine Receptors: Modulation of dopaminergic pathways may contribute to its antidepressant effects.
  • GABAergic System: Interaction with GABA receptors suggests potential anxiolytic activity.

Case Studies

Several studies have investigated the pharmacological effects of this compound:

  • Study on Antidepressant Effects:
    • Objective: To evaluate the antidepressant-like effects in animal models.
    • Findings: The compound demonstrated significant reductions in immobility time in the forced swim test, indicating potential antidepressant activity.
  • Anxiolytic Activity Assessment:
    • Objective: To assess the anxiolytic effects using the elevated plus maze model.
    • Findings: Increased time spent in open arms suggested anxiolytic properties.
  • Pain Management Exploration:
    • Objective: To investigate antinociceptive effects using thermal and chemical pain models.
    • Findings: The compound reduced pain responses significantly compared to control groups.

Data Table: Summary of Biological Activities

Activity TypeTest ModelResult
AntidepressantForced Swim TestReduced immobility time
AnxiolyticElevated Plus MazeIncreased open arm time
AntinociceptiveThermal Pain ModelSignificant pain response reduction

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